Cas no 1153115-77-5 ((1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine)

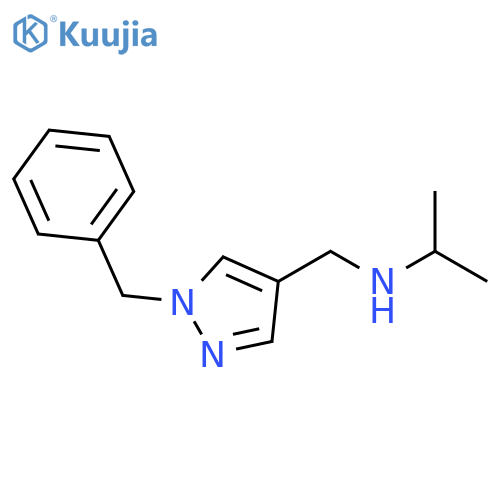

1153115-77-5 structure

商品名:(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine

(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 化学的及び物理的性質

名前と識別子

-

- [(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

- 1H-Pyrazole-4-methanamine, N-(1-methylethyl)-1-(phenylmethyl)-

- (1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine

-

- インチ: 1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3

- InChIKey: JHDYTCCGPKKXCQ-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)C=C(CNC(C)C)C=N1

(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127718-0.5g |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 0.5g |

$546.0 | 2023-05-26 | |

| Chemenu | CM405682-500mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95%+ | 500mg |

$576 | 2023-01-04 | |

| TRC | B411385-50mg |

[(1-Benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-127718-0.25g |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 0.25g |

$347.0 | 2023-05-26 | |

| Aaron | AR01A5SL-250mg |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 250mg |

$503.00 | 2025-02-09 | |

| Aaron | AR01A5SL-2.5g |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 2.5g |

$1909.00 | 2025-02-09 | |

| Enamine | EN300-127718-500mg |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95.0% | 500mg |

$546.0 | 2023-10-01 | |

| A2B Chem LLC | AV52585-50mg |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 50mg |

$206.00 | 2024-04-20 | |

| Aaron | AR01A5SL-1g |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 1g |

$987.00 | 2025-02-09 | |

| 1PlusChem | 1P01A5K9-250mg |

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine |

1153115-77-5 | 95% | 250mg |

$485.00 | 2025-03-04 |

(1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1153115-77-5 ((1-Benzyl-1H-pyrazol-4-yl)methyl(propan-2-yl)amine) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量